Ethyl 4-ethoxybenzoate has been found to occur naturally in various sources including the bacteria Streptomyces, mango (Mangifera indica), and tomato (Solanum lycopersicum) PubChem: . Research into the natural products of these organisms may involve the identification and characterization of ethyl 4-ethoxybenzoate, although its biological function within these organisms remains unknown.
Due to its chemical structure, ethyl 4-ethoxybenzoate can be a useful intermediate or raw material in organic synthesis Thermo Fisher Scientific: . Organic synthesis research often involves the creation of complex molecules from simpler ones. Ethyl 4-ethoxybenzoate's reactive groups could potentially be used as building blocks for more targeted molecules.
Ethyl 4-ethoxybenzoate is an organic compound classified as an ester, specifically the ethyl ester of 4-ethoxybenzoic acid. Its molecular formula is , and it has a molecular weight of approximately 194.23 g/mol. The compound is known by several names, including benzoic acid, p-ethoxy-, ethyl ester, and ethyl para-ethoxybenzoate. Ethyl 4-ethoxybenzoate appears as a colorless to pale yellow liquid and is soluble in organic solvents but only slightly soluble in water .
Ethyl 4-ethoxybenzoate can be synthesized through several methods:
Ethyl 4-ethoxybenzoate has several applications across various fields:
Ethyl 4-ethoxybenzoate shares structural similarities with various other compounds, primarily esters derived from benzoic acid. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl benzoate | C9H10O2 | Simpler structure; lacks ethoxy group |
Propyl 4-ethoxybenzoate | C12H16O3 | Propyl group instead of ethyl; larger molecular size |
Butyl p-hydroxybenzoate | C11H14O3 | Hydroxy group at para position; used as a preservative |
Methyl 4-methoxybenzoate | C10H12O3 | Methoxy group instead of ethoxy; different solubility characteristics |
Ethyl 4-ethoxybenzoate's unique features include its specific antimicrobial activity and moderate solubility profile compared to similar compounds. Its ethoxy substituent enhances its lipophilicity, making it suitable for applications requiring better penetration into lipid membranes or matrices.
Irritant